5-Bromo Substituent is Essential for IMPDH Inhibition: >10-Fold Loss in Potency Upon Removal
The presence of the bromine atom at the 5-position of the isoquinoline ring is critical for IMPDH inhibitory activity. Deletion of the 5-bromo substituent in 5-bromoisoquinolin-6-amine (compound 1) results in compound 2 (6-aminoisoquinoline), which exhibits an IC50 value greater than 5 µM against IMPDH type II, representing a >10-fold loss in potency compared to compound 1 (IC50 = 0.55 µM) .
| Evidence Dimension | IMPDH II Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.55 µM (550 nM) |
| Comparator Or Baseline | Compound 2 (6-aminoisoquinoline, Br removed): IC50 > 5 µM |
| Quantified Difference | >10-fold decrease in potency |
| Conditions | In vitro enzyme inhibition assay against human IMPDH type II |
Why This Matters
This direct comparison demonstrates that the bromine atom is not an inert substituent but a key pharmacophoric element, justifying the selection of 5-bromoisoquinolin-6-amine over the non-brominated analogue for IMPDH-focused research.
